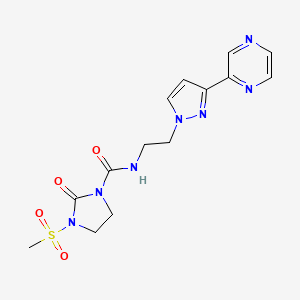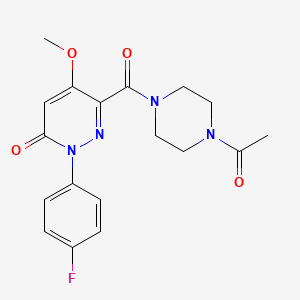
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxy-substituted dihydropyridazinone core.
準備方法
The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with acetylating agents to form the acetylpiperazine intermediate.
Introduction of the fluorophenyl group: This is achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with the piperazine intermediate.
Construction of the dihydropyridazinone core: This step involves cyclization reactions, often using methoxy-substituted precursors and suitable cyclizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(3-(4-acetylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one: This compound shares the piperazine and fluorophenyl groups but differs in the core structure.
N-Descyclopropanecarbonyl N-Acetyl Olaparib: This compound is related in terms of the piperazine and acetyl groups but has a different overall structure and application.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-12(24)21-7-9-22(10-8-21)18(26)17-15(27-2)11-16(25)23(20-17)14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSIDRYYIUVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)
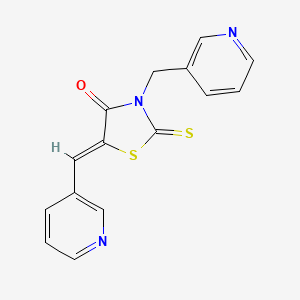
![(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2524627.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)
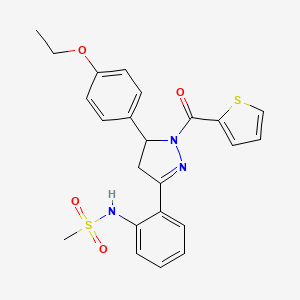
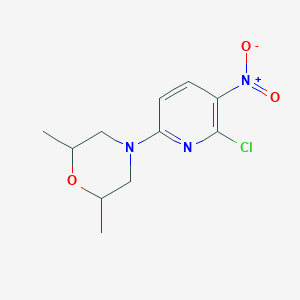
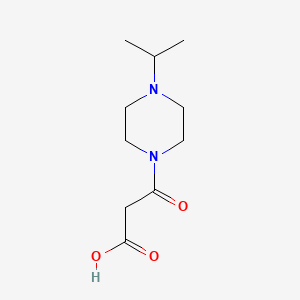
![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)
![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)
![N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide](/img/structure/B2524646.png)
